molecular formula C14H10Cl2N2O4 B5759502 2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B5759502
M. Wt: 341.1 g/mol
InChI Key: GNSRIRLXZDQFEA-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2,3-dichloro-N-(2-methoxy-5-aminophenyl)benzamide.

    Oxidation: Formation of 2,3-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide.

Scientific Research Applications

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group and the methoxy group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-(2-methoxyphenyl)benzamide
  • 2,3-dichloro-N-(2-nitrophenyl)benzamide
  • 2,3-dichloro-N-(5-nitrophenyl)benzamide

Uniqueness

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and biological activities to the compound, making it valuable for various research applications.

Properties

IUPAC Name

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(18(20)21)7-11(12)17-14(19)9-3-2-4-10(15)13(9)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSRIRLXZDQFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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